Nicorandil Nicorandil Nicorandil is a niacinamide derivative, a plasma membrane adenosine triphosphate (ATP)-sensitive potassium (K+) (KATP) channel activator and a nitric oxide (NO) donor, with vasodilatory, antihypertensive and potential cardio- and lung-protective activities. Upon administration, nicorandil binds to and opens KATP channels, which causes relaxation of vascular smooth muscles, stimulates vasodilatation, reduces vasoresistance, decreases blood pressure and protects the myocardium against ischemia. In addition, nicorandil exerts nitrate-like properties, through the stimulation of guanylate cyclase, the downregulation of Rho-kinase activity and the further promotion of venous vasodilation. Although the mechanism of action has not been fully elucidated, nicorandil may exhibit protective activity against radiation-induced lung and heart toxicity, possibly by preventing both accumulation of reactive oxygen species (ROS) and ROS-induced cellular damage.
Nicorandil is a pyrimidinecarboxamide that is nicotinamide in which one of the hydrogens attached to the carboxamide nitrogen is replaced by a 2-(nitrooxy)ethyl group. It has both nitrate-like and ATP-sensitive potassium channel activator properties, and is used for the prevention and treatment of angina pectoris. It has a role as a vasodilator agent and a potassium channel opener. It is a pyridinecarboxamide and a nitrate ester. It derives from a nicotinamide.
Nicorandil is an orally efficacious vasodilatory drug and antianginal agent marketed in the UK, Australia, most of Europe, India, Philippines, Japan, South Korea, and Taiwan. It is not an approved drug by FDA. It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels. It is often used for patients with angina who remain symptomatic despite optimal treatment ith other antianginal drugs. Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP. It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload.
Brand Name: Vulcanchem
CAS No.: 65141-46-0
VCID: VC0537169
InChI: InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
SMILES: C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol

Nicorandil

CAS No.: 65141-46-0

Inhibitors

VCID: VC0537169

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nicorandil - 65141-46-0

CAS No. 65141-46-0
Product Name Nicorandil
Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
IUPAC Name 2-(pyridine-3-carbonylamino)ethyl nitrate
Standard InChI InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
Standard InChIKey LBHIOVVIQHSOQN-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Canonical SMILES C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Appearance Solid powder
Melting Point 92-93
92.5 °C
Description Nicorandil is a niacinamide derivative, a plasma membrane adenosine triphosphate (ATP)-sensitive potassium (K+) (KATP) channel activator and a nitric oxide (NO) donor, with vasodilatory, antihypertensive and potential cardio- and lung-protective activities. Upon administration, nicorandil binds to and opens KATP channels, which causes relaxation of vascular smooth muscles, stimulates vasodilatation, reduces vasoresistance, decreases blood pressure and protects the myocardium against ischemia. In addition, nicorandil exerts nitrate-like properties, through the stimulation of guanylate cyclase, the downregulation of Rho-kinase activity and the further promotion of venous vasodilation. Although the mechanism of action has not been fully elucidated, nicorandil may exhibit protective activity against radiation-induced lung and heart toxicity, possibly by preventing both accumulation of reactive oxygen species (ROS) and ROS-induced cellular damage.
Nicorandil is a pyrimidinecarboxamide that is nicotinamide in which one of the hydrogens attached to the carboxamide nitrogen is replaced by a 2-(nitrooxy)ethyl group. It has both nitrate-like and ATP-sensitive potassium channel activator properties, and is used for the prevention and treatment of angina pectoris. It has a role as a vasodilator agent and a potassium channel opener. It is a pyridinecarboxamide and a nitrate ester. It derives from a nicotinamide.
Nicorandil is an orally efficacious vasodilatory drug and antianginal agent marketed in the UK, Australia, most of Europe, India, Philippines, Japan, South Korea, and Taiwan. It is not an approved drug by FDA. It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels. It is often used for patients with angina who remain symptomatic despite optimal treatment ith other antianginal drugs. Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP. It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2 Nicotinamidethyl Nitrate
2 Nicotinamidoethyl Nitrate
2-Nicotinamidethyl Nitrate
2-Nicotinamidoethyl Nitrate
Adancor
Dancor
Ikorel
Nicorandil
Nitrate, 2-Nicotinamidethyl
Nitrate, 2-Nicotinamidoethyl
SG 75
SG-75
SG75
Reference 1: Kim CH, Park TK, Cho SW, Oh MS, Lee DH, Seong CS, Gwag HB, Lim AY, Yang JH, Song YB, Hahn JY, Choi JH, Lee SH, Gwon HC, Ahn J, Carriere KC, Choi SH. Impact of different nitrate therapies on long-term clinical outcomes of patients with vasospastic angina: A propensity score-matched analysis. Int J Cardiol. 2018 Feb 1;252:1-5. doi: 10.1016/j.ijcard.2017.07.031. PubMed PMID: 29249418.
2: Su Q, Li L, Zhao J, Sun Y, Yang H. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats. Oncotarget. 2017 Aug 5;8(59):99347-99358. doi: 10.18632/oncotarget.19966. eCollection 2017 Nov 21. PubMed PMID: 29245906; PubMed Central PMCID: PMC5725097.
3: Kuo PC, Yang CJ, Lee YC, Chen PC, Liu YC, Wu SN. The comprehensive electrophysiological study of curcuminoids on delayed-rectifier K(+) currents in insulin-secreting cells. Eur J Pharmacol. 2017 Dec 7;819:233-241. doi: 10.1016/j.ejphar.2017.12.004. [Epub ahead of print] PubMed PMID: 29225191.
4: Wang S, Fan Y, Feng X, Sun C, Shi Z, Li T, Lv J, Yang Z, Zhao Z, Sun D. Nicorandil alleviates myocardial injury and post-infarction cardiac remodeling by inhibiting Mst1. Biochem Biophys Res Commun. 2018 Jan 1;495(1):292-299. doi: 10.1016/j.bbrc.2017.11.041. Epub 2017 Nov 7. PubMed PMID: 29127009.
5: Lee TM, Lin SZ, Chang NC. Nicorandil regulates the macrophage skewing and ameliorates myofibroblasts by inhibition of RhoA/Rho-kinase signalling in infarcted rats. J Cell Mol Med. 2017 Nov 9. doi: 10.1111/jcmm.13130. [Epub ahead of print] PubMed PMID: 29119680.
6: Tabeshmehr P, Husnain HK, Salmannejad M, Sani M, Hosseini SM, Khorraminejad Shirazi MH. Nicorandil potentiates sodium butyrate induced preconditioning of neurons and enhances their survival upon subsequent treatment with H(2)O(2). Transl Neurodegener. 2017 Oct 30;6:29. doi: 10.1186/s40035-017-0097-1. eCollection 2017. PubMed PMID: 29093814; PubMed Central PMCID: PMC5662071.
7: Jeong SH, Kim H. Acute intractable headache and oculomotor nerve palsy associated with nicorandil: A case report. Am J Emerg Med. 2017 Dec;35(12):1988.e3-1988.e5. doi: 10.1016/j.ajem.2017.10.006. Epub 2017 Oct 5. PubMed PMID: 29033341.
8: Suleimani HF, Eshraghi A, Daloee MH, Hoseini S, Nakhaee N. Effect of nicorandil on QT dispersion in patients with stable angina pectoris undergoing elective angioplasty: A triple-blind, randomized, placebo-controlled study. Electron Physician. 2017 Aug 25;9(8):4934-4941. doi: 10.19082/4934. eCollection 2017 Aug. PubMed PMID: 28979725; PubMed Central PMCID: PMC5614275.
9: Katoh M, Takeda N, Arimoto T, Abe H, Oda K, Osuga Y, Fujii T, Komuro I. Bevacizumab-Related Microvascular Angina and Its Management with Nicorandil. Int Heart J. 2017 Oct 21;58(5):803-805. doi: 10.1536/ihj.16-537. Epub 2017 Sep 30. PubMed PMID: 28966326.
10: Fukui Y, Nozawa T, Ihori H, Sobajima M, Nakadate T, Matsuki A, Nonomura M, Fujii N, Inoue H, Kinugawa K. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals. Int Heart J. 2017 Oct 21;58(5):787-793. doi: 10.1536/ihj.16-391. Epub 2017 Sep 30. PubMed PMID: 28966311.
11: Zhan B, Huang X, Jiang L, Bao H, Cheng X. Effect of Nicorandil Administration on Preventing Contrast-Induced Nephropathy: A Meta-Analysis. Angiology. 2017 Jan 1:3319717732237. doi: 10.1177/0003319717732237. [Epub ahead of print] PubMed PMID: 28950711.
12: Limprasutr V, Saengklub N, Meedech P, Kijtawornrat A, Hamlin RL. Characteristics of electromechanical window in anesthetized rabbit models of short QT and long QT syndromes. J Toxicol Sci. 2017;42(5):579-587. doi: 10.2131/jts.42.579. PubMed PMID: 28904293.
13: Ferrari R, Camici PG, Crea F, Danchin N, Fox K, Maggioni AP, Manolis AJ, Marzilli M, Rosano GMC, Lopez-Sendon JL. Expert consensus document: A 'diamond' approach to personalized treatment of angina. Nat Rev Cardiol. 2017 Sep 7. doi: 10.1038/nrcardio.2017.131. [Epub ahead of print] Review. PubMed PMID: 28880025.
14: Wang YP, Zhang Y, Sun YR, Sun ZG, Zuo ZK, Feng ZR, Chang FY, Xu YC, Chen BZ, Ye YY. [Effect of nicorandil on ventricular arrhythmia in patients with acute ST-segment elevation myocardial infarction underwent emergent percutaneous coronary intervention treatment]. Zhonghua Xin Xue Guan Bing Za Zhi. 2017 Aug 24;45(8):701-705. doi: 10.3760/cma.j.issn.0253-3758.2017.08.016. Chinese. PubMed PMID: 28851188.
15: Tarkin JM, Kaski JC. Erratum to: Vasodilator Therapy: Nitrates and Nicorandil. Cardiovasc Drugs Ther. 2017 Aug;31(4):483. doi: 10.1007/s10557-017-6744-z. PubMed PMID: 28808945.
16: Campo G, Pavasini R, Morciano G, Lincoff MA, C Gibson M, Kitakaze M, Lonborg J, Ahluwalia A, Ishii H, Frenneaux M, Ovize M, Galvani M, Atar D, Ibanez B, Cerisano G, Biscaglia S, Neil BJ, Asakura M, Engstrom T, Jones DA, Dawson D, Ferrari R, Pinton P, Ottani F. Data on administration of cyclosporine, nicorandil, metoprolol on reperfusion related outcomes in ST-segment Elevation Myocardial Infarction treated with percutaneous coronary intervention. Data Brief. 2017 Jul 18;14:197-205. doi: 10.1016/j.dib.2017.07.033. eCollection 2017 Oct. PubMed PMID: 28795098; PubMed Central PMCID: PMC5537426.
17: Morishita S, Maeba H, Takehana K, Shiojima I. Nicorandil was an Effective Treatment Option for a Patient with Bland-White-Garland Syndrome. Intern Med. 2017 Sep 1;56(17):2295-2299. doi: 10.2169/internalmedicine.8516-16. Epub 2017 Aug 10. PubMed PMID: 28794372; PubMed Central PMCID: PMC5635302.
18: Lavery MJ, Cooke N. A Case of Ischemia-Induced Perianal Ulceration Mimicking Pyoderma Gangrenosum. Skinmed. 2017 Jun 1;15(3):235-237. eCollection 2017. PubMed PMID: 28705292.
19: Iwamuro M, Oka S, Kanzaki H, Tanaka T, Kawano S, Kawahara Y, Okada H. Pseudomelanosis duodeni:a case report. Nihon Shokakibyo Gakkai Zasshi. 2017;114(7):1264-1268. doi: 10.11405/nisshoshi.114.1264. Japanese. PubMed PMID: 28679982.
20: Gao J, Chen M, Ren XC, Zhou XB, Shang Q, Lu WQ, Luo P, Jiang ZH. Synthesis and cardiomyocyte protection activity of crocetin diamide derivatives. Fitoterapia. 2017 Sep;121:106-111. doi: 10.1016/j.fitote.2017.06.014. Epub 2017 Jun 15. PubMed PMID: 28625734.
PubChem Compound 47528
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator